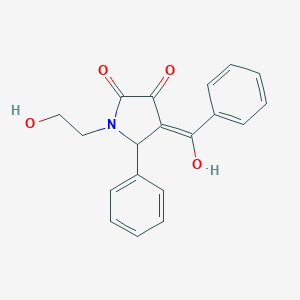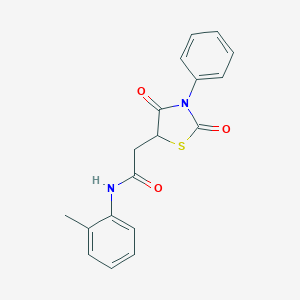![molecular formula C19H20N4OS B246274 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea](/img/structure/B246274.png)
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea, also known as MBTU, is a chemical compound that has been widely studied for its potential applications in scientific research. MBTU belongs to the class of thioureas and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea is not fully understood. However, studies have suggested that it may act by inhibiting the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea may also act by scavenging free radicals and reducing oxidative stress in cells.
Biochemical and Physiological Effects:
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea has been found to have various biochemical and physiological effects. Studies have shown that it can reduce inflammation, oxidative stress, and cell proliferation. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea has been found to have neuroprotective properties and can improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. Additionally, it has been extensively studied, and its properties and effects are well-documented. However, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
Orientations Futures
There are several future directions for the study of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea. One area of research could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could be conducted to elucidate the mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea and its effects on different cell types and tissues. Furthermore, the potential therapeutic applications of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea in various diseases could be explored in more detail. Overall, the study of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea has the potential to lead to new insights into the treatment of various diseases and conditions.
Méthodes De Synthèse
The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea is a multi-step process that involves the reaction of 2-methyl-5-nitroaniline with thiourea to form 2-methyl-5-thioureidoaniline. This compound is then reacted with butyryl chloride to produce N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea has been found to have anticancer properties by inducing apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C19H20N4OS |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
N-[[5-(1H-benzimidazol-2-yl)-2-methylphenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C19H20N4OS/c1-3-6-17(24)23-19(25)22-16-11-13(10-9-12(16)2)18-20-14-7-4-5-8-15(14)21-18/h4-5,7-11H,3,6H2,1-2H3,(H,20,21)(H2,22,23,24,25) |
Clé InChI |
ZNASAHJVXWZKNS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)C |
SMILES canonique |
CCCC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B246192.png)
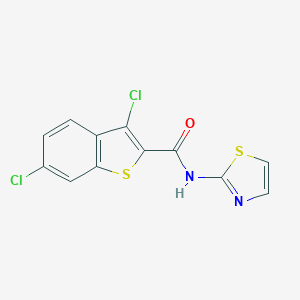
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246196.png)
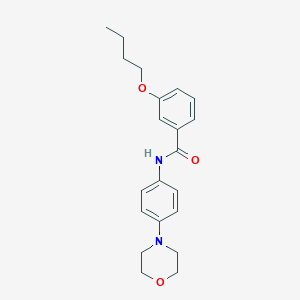
![2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246201.png)
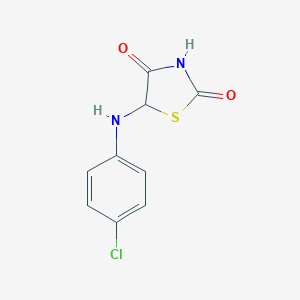
![5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B246210.png)
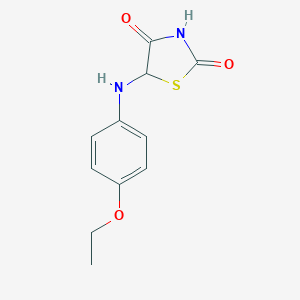
![5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B246212.png)
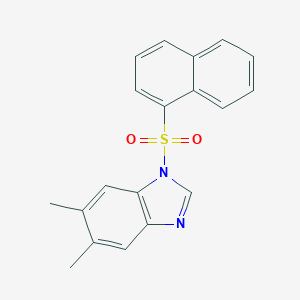
![1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246219.png)
![1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246222.png)
